![molecular formula C14H18BNO4 B6306668 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester CAS No. 1809200-96-1](/img/structure/B6306668.png)

2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

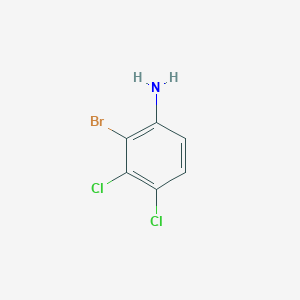

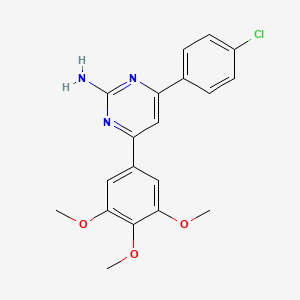

“2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H18BNO4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazine ring, a boronic acid pinacol ester group, and an oxo group . The InChI code for this compound is1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.11 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 275.1328882 g/mol . The topological polar surface area is 56.8 Ų . It has a complexity of 396 .Scientific Research Applications

Synthesis and Reactivity

This compound is part of a broader class of chemical compounds with significant applications in organic synthesis and medicinal chemistry. Literature reveals that 1,2-oxazines and 1,2-benzoxazines, related to the compound , can be synthesized through various methods, including the dehydration of dihydro-oxazines obtained from the cyclization of nitrosopentenones. Such compounds serve as chiral synthons, indicating their potential for creating asymmetric molecules, a crucial aspect in drug design and development (Sainsbury, 1991). Additionally, the reduction of 1,2-oxazines derivatives is outlined, emphasizing their versatility in synthetic chemistry.

Biological Activities

Research into substances with structures similar to 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, a category encompassing the compound of interest, has highlighted a range of biological activities. These include antibacterial, antituberculous, antimycotic, and anthelmintic effects, alongside neuroleptic, analgesic, and anti-inflammatory properties. The ability to tailor these activities through structural modifications underscores the compound's potential in drug development and the treatment of various conditions (Waisser & Kubicová, 1993).

Applications in Drug Design

Boron-containing compounds, such as 2-oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester, play a critical role in medicinal chemistry. Their unique reactivity and the ability to form stable complexes with biomolecules make them valuable in the design of new pharmaceuticals. Merging boron with nitrogen-oxygen bonds has led to the exploration of BON heterocycles as new chemotypes for drug discovery. The hydrolytic and thermal resistance of these compounds enables their use in developing bioconjugates and functionally modified polymers, showcasing the importance of boronates in advancing medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).

Open Framework Borates

Explorations into oxo boron clusters and their open frameworks provide insights into the structural and functional diversity achievable with boron-containing compounds. By employing different amine molecules and metal complexes, a variety of polyborate anions have been synthesized. These anions serve as building blocks for creating open-framework compounds with potential applications in catalysis, nonlinear optics, and lighting devices. The structural versatility and the optical properties of these frameworks highlight the broad utility of boron-based compounds in materials science and engineering (Lin & Yang, 2011).

Safety and Hazards

properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGNSDCMLGNQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC(=O)N3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)

![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)

![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)

![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)